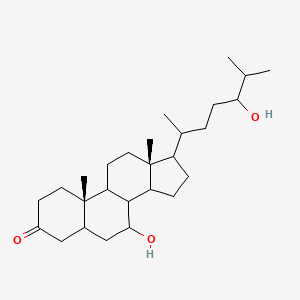
(5alpha,7alpha,24R)-7,24-dihydroxy-3-ketocholestane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5alpha,7alpha,24R)-7,24-Dihydroxycholestan-3-one is a steroidal compound that belongs to the class of cholestanes. It is characterized by the presence of hydroxyl groups at the 7th and 24th positions and a ketone group at the 3rd position. This compound is significant in various biochemical and pharmacological studies due to its structural similarity to other biologically active steroids.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5alpha,7alpha,24R)-7,24-Dihydroxycholestan-3-one can be achieved through multiple steps starting from desmosterol. One reported method involves the conversion of desmosterol to its 3-O-acetyl-24R,25-dihydroxy derivative, followed by a series of reactions including oxidation, reduction, and protection-deprotection steps . The overall yield of this synthetic route is approximately 16%.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques such as chromatography for purification and various catalytic reactions to achieve the desired stereochemistry and functional groups.
化学反応の分析
Types of Reactions
(5alpha,7alpha,24R)-7,24-Dihydroxycholestan-3-one undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of the ketone group to a hydroxyl group.
Substitution: Replacement of hydroxyl groups with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like Jones reagent (chromic acid in acetone) or PCC (Pyridinium chlorochromate) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions vary depending on the desired substitution, but common reagents include thionyl chloride (SOCl2) for chlorination and tosyl chloride (TsCl) for tosylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of cholestane-3,7,24-trione, while reduction of the ketone group can yield (5alpha,7alpha,24R)-7,24-dihydroxycholestan-3-ol.
科学的研究の応用
(5alpha,7alpha,24R)-7,24-Dihydroxycholestan-3-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex steroidal compounds.
Biology: Studied for its role in cellular processes and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and metabolic disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a reference standard in analytical chemistry
作用機序
The mechanism of action of (5alpha,7alpha,24R)-7,24-Dihydroxycholestan-3-one involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in steroid metabolism and can influence cellular signaling pathways related to growth and differentiation. The exact molecular targets and pathways are still under investigation, but it is believed to interact with nuclear receptors and other steroid-binding proteins .
類似化合物との比較
Similar Compounds
Squalamine: A steroidal compound with similar structural features but different functional groups and biological activities.
Cholestane-3,7,24-trione: An oxidized derivative of (5alpha,7alpha,24R)-7,24-Dihydroxycholestan-3-one.
Desmosterol: A precursor in the biosynthesis of cholesterol and other steroidal compounds.
Uniqueness
(5alpha,7alpha,24R)-7,24-Dihydroxycholestan-3-one is unique due to its specific hydroxylation pattern and the presence of a ketone group at the 3rd position. This unique structure imparts distinct biochemical properties and makes it a valuable compound for research in steroid chemistry and pharmacology .
特性
分子式 |
C27H46O3 |
|---|---|
分子量 |
418.7 g/mol |
IUPAC名 |
(10S,13R)-7-hydroxy-17-(5-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H46O3/c1-16(2)23(29)9-6-17(3)20-7-8-21-25-22(11-13-27(20,21)5)26(4)12-10-19(28)14-18(26)15-24(25)30/h16-18,20-25,29-30H,6-15H2,1-5H3/t17?,18?,20?,21?,22?,23?,24?,25?,26-,27+/m0/s1 |
InChIキー |
FGKQZAUZOBFLBY-DZCMYPJESA-N |
異性体SMILES |
CC(C)C(CCC(C)C1CCC2[C@@]1(CCC3C2C(CC4[C@@]3(CCC(=O)C4)C)O)C)O |
正規SMILES |
CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(=O)C4)C)O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Calcium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;hydrate](/img/structure/B14798283.png)
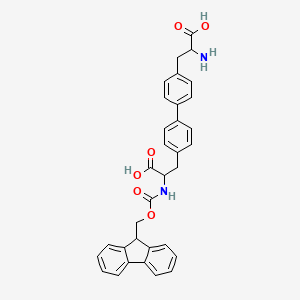

![N-[4-({(2E)-2-[(2E)-3,7-dimethylocta-2,6-dien-1-ylidene]hydrazinyl}carbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B14798287.png)
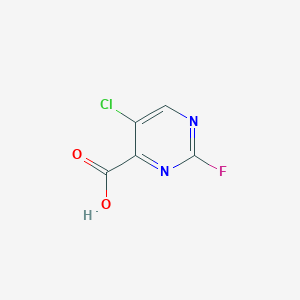
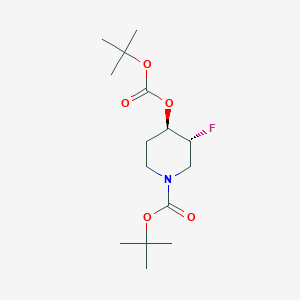
![N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B14798303.png)
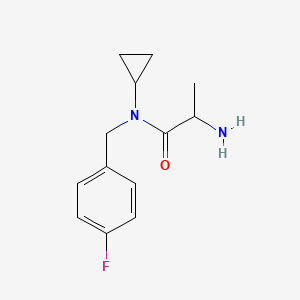
![2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B14798315.png)
![2-[(Methylamino)methyl]-4(3H)-quinazolinone dihydrochloride dihydrate](/img/structure/B14798316.png)
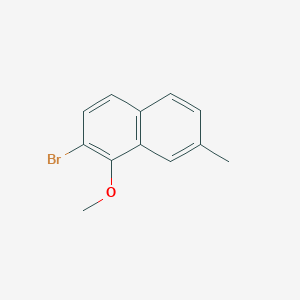
![(1Z,3E)-1,3-bis[(methoxyamino)methylidene]thiourea](/img/structure/B14798338.png)
![[7-(Dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2',4',5',7'-tetrabromo-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;chloride](/img/structure/B14798345.png)
![2-Amino-3-methyl-1-[4-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one](/img/structure/B14798362.png)
